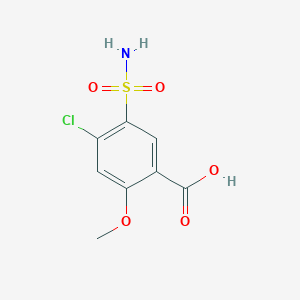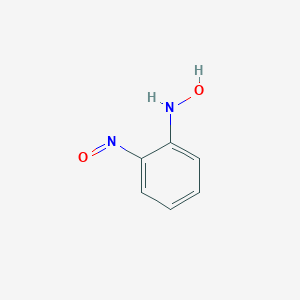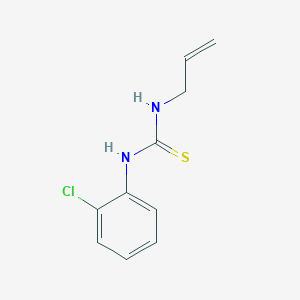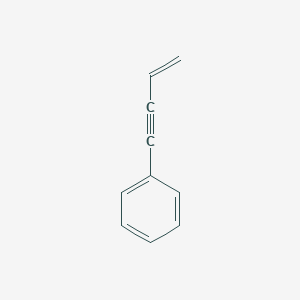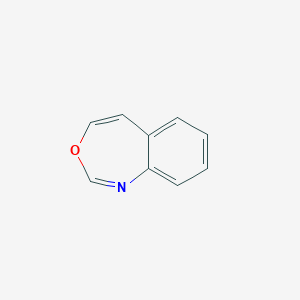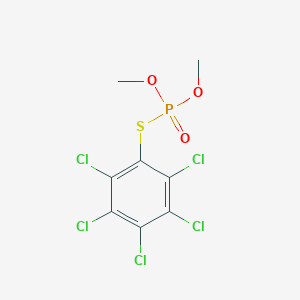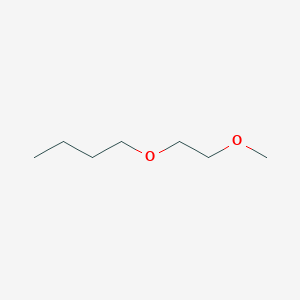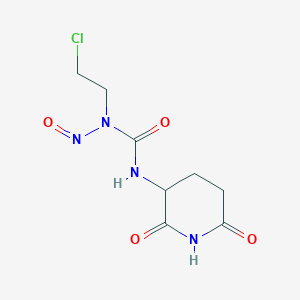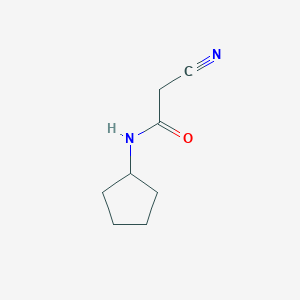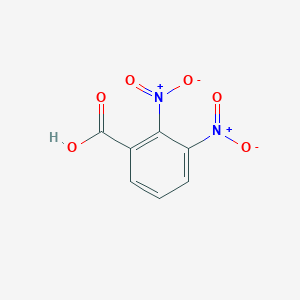![molecular formula C26H18O2 B080375 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] CAS No. 10318-38-4](/img/structure/B80375.png)
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran], also known as MSBP, is a heterocyclic compound that belongs to the spiro-naphthopyran family. It has been widely used in scientific research due to its unique chemical structure and promising biological activities.
Mécanisme D'action
The mechanism of action of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] is not fully understood, but several studies have suggested that it may act through multiple pathways. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle-related proteins and activating caspase-dependent pathways. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. Furthermore, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] enhances the activity of antioxidant enzymes, such as catalase and superoxide dismutase, which protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been reported to have various biochemical and physiological effects, such as reducing the levels of reactive oxygen species (ROS), increasing the activity of antioxidant enzymes, and regulating the expression of genes related to cell cycle and apoptosis. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. In addition, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been reported to have a low toxicity profile and does not cause significant adverse effects in animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has several advantages for lab experiments, such as its high purity, stability, and low toxicity. It can be easily synthesized using simple and cost-effective methods, and its biological activities can be evaluated using various assays, such as MTT assay, flow cytometry, and Western blotting. However, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] also has some limitations, such as its poor solubility in water and some organic solvents, which may affect its bioavailability and efficacy. Moreover, the exact mechanism of action of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] is not fully understood, which may limit its clinical application.
Orientations Futures
There are several future directions for 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] research, such as exploring its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the exact mechanism of action of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] and its potential targets. In addition, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]. Moreover, the evaluation of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]'s safety and efficacy in clinical trials is necessary to determine its clinical potential.
Méthodes De Synthèse
The synthesis of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] can be achieved through several methods, such as the condensation of 2-naphthol and 3-methyl-2-butanone in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent. Other methods, such as microwave-assisted synthesis, have also been reported to produce 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] with high yield and purity.
Applications De Recherche Scientifique
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been extensively studied for its potential biological activities, such as anti-tumor, anti-inflammatory, and anti-oxidant effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] has been reported to possess anti-oxidant activity by scavenging free radicals and protecting cells from oxidative stress.
Propriétés
Numéro CAS |
10318-38-4 |
|---|---|
Nom du produit |
2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] |
Formule moléculaire |
C26H18O2 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2'-methyl-3,3'-spirobi[benzo[f]chromene] |
InChI |
InChI=1S/C26H18O2/c1-17-16-23-21-9-5-3-7-19(21)11-13-25(23)28-26(17)15-14-22-20-8-4-2-6-18(20)10-12-24(22)27-26/h2-16H,1H3 |
Clé InChI |
UDFAHPRGDYRYPU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)OC14C=CC5=C(O4)C=CC6=CC=CC=C65 |
SMILES canonique |
CC1=CC2=C(C=CC3=CC=CC=C32)OC14C=CC5=C(O4)C=CC6=CC=CC=C65 |
Autres numéros CAS |
10318-38-4 |
Synonymes |
2-methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



